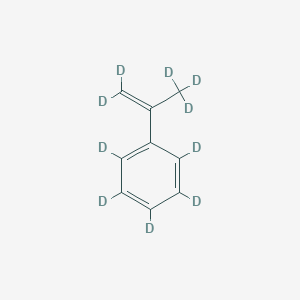

alpha-Methylstyrene-D10

Description

Fundamental Principles of Deuterium (B1214612) Substitution and Isotopic Effects

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. In this process, one or more atoms of the molecule of interest are substituted with a specific isotope. Deuterium (D or ²H), a stable isotope of hydrogen, is frequently used for this purpose. wikipedia.org The substitution of hydrogen with deuterium, which has a neutron in its nucleus in addition to a proton, doubles the mass of the atom. wikipedia.org This significant mass change, compared to the substitution of other atoms like carbon-13 for carbon-12, leads to more pronounced physical and chemical differences. wikipedia.orglibretexts.org

These differences give rise to what are known as isotopic effects. The primary and secondary kinetic isotope effects (KIEs) are among the most significant. A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org It is expressed as the ratio of the rate constants for the reaction with the light isotope (kL) to that with the heavy isotope (kH). wikipedia.org

Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. The C-¹H bond is weaker and vibrates at a higher frequency than the C-²H bond, resulting in a lower activation energy for cleavage. libretexts.org Consequently, a reaction involving the breaking of a C-¹H bond is typically 6 to 10 times faster than one involving a C-²H bond. wikipedia.org

Secondary Kinetic Isotope Effect (SKIE): This is observed when no bond to the isotopically labeled atom is broken in the rate-determining step. wikipedia.org While generally smaller than PKIEs, secondary deuterium isotope effects can still be substantial and are valuable for elucidating reaction mechanisms. wikipedia.orgprinceton.edu These effects arise from changes in the vibrational frequencies of C-H bonds at or near the reaction center as the hybridization of the carbon atom changes. princeton.edu

Thermodynamic isotope effects also play a role, influencing the equilibrium position of a reaction. These effects are related to the differences in zero-point vibrational energies between the isotopically substituted molecules in the ground state. libretexts.org For instance, the bond dissociation energy for a C-D bond is greater than that for a C-H bond. libretexts.org In some cases, particularly in systems with hydrogen bonding, the substitution of deuterium for hydrogen can lead to measurable differences in molar excess enthalpies. publish.csiro.aursc.org

Significance of Alpha-Methylstyrene (B127712) as a Core Monomer and Industrial Chemical

Alpha-methylstyrene (AMS) is an organic monomer, a colorless liquid with the chemical formula C9H10. ontosight.ai It is a derivative of styrene (B11656) with a methyl group attached to the alpha carbon. ontosight.ai Industrially, AMS is a significant chemical used in the production of a variety of polymers and resins. ontosight.aiionchemicals.in One of the primary methods for its production is as a byproduct of the cumene (B47948) process, where cumene is oxidized to produce phenol (B47542) and acetone. wikipedia.orgadvansix.com

The addition of AMS as a comonomer in polymerization processes imparts desirable properties to the resulting polymers. For instance, incorporating AMS into acrylonitrile-butadiene-styrene (ABS) resins enhances their thermal stability. samechemicals.comm-chemical.co.jp It is also used to improve the heat distortion properties of other plastics like polystyrene, MMA, and SAN. ionchemicals.in Beyond plastics, AMS is a raw material for paints, coatings, adhesives, and sealants, where it can enhance properties like chemical resistance and adhesion. samechemicals.comgreenchemindustries.commonchy.comunivarsolutions.com The homopolymer of AMS, poly(alpha-methylstyrene), is a viscous liquid used as a plasticizer. nih.gov

The polymerization of AMS can be initiated by various catalysts, including Lewis acids and solid catalysts. google.comorientjchem.orgresearchgate.net It readily copolymerizes with a range of other monomers such as styrene, butadiene, and acrylates, leading to polymers with a wide spectrum of properties. ionchemicals.in

Rationale for Perdeuteration (D10) in Alpha-Methylstyrene for Enhanced Research Specificity

Perdeuteration is the process of replacing all hydrogen atoms in a molecule with deuterium. ansto.gov.au In the case of alpha-methylstyrene, this results in alpha-methylstyrene-D10 (C9D10). americanchemicalsuppliers.com This extensive isotopic labeling provides significant advantages in various research applications, primarily by enhancing the specificity and accuracy of analytical techniques. clearsynth.com

One of the most prominent uses of deuterated compounds is as internal standards in mass spectrometry (MS). clearsynth.comtexilajournal.comscioninstruments.com In quantitative analysis, an internal standard, a compound that is chemically similar to the analyte, is added in a known amount to the sample. aptochem.com By comparing the MS signal of the analyte to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be corrected for, leading to more precise and accurate quantification. clearsynth.comscioninstruments.comaptochem.com

Deuterated standards are considered ideal for this purpose because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction and analysis. scioninstruments.comaptochem.com However, their increased mass allows them to be easily distinguished from the analyte by the mass spectrometer. aptochem.com The use of perdeuterated alpha-methylstyrene (this compound) as an internal standard would be particularly beneficial in studies involving the quantification of alpha-methylstyrene or related compounds in complex matrices.

Furthermore, perdeuteration is crucial in techniques like neutron scattering. Hydrogen has a large incoherent scattering cross-section for neutrons, which creates significant background noise. wikipedia.org By replacing hydrogen with deuterium, which has a much smaller incoherent scattering cross-section, this background noise is dramatically reduced, leading to clearer data in neutron crystallography and small-angle neutron scattering (SANS) studies of polymer blends and other materials. ansto.gov.aunih.govacs.org

Overview of Research Domains and Academic Value of this compound

The academic value of this compound stems from its utility in a range of research domains, particularly in polymer science and analytical chemistry. The isotopic labeling allows for detailed investigations into reaction mechanisms, polymer structure, and dynamics.

Key Research Applications:

Polymer Degradation Studies: The pyrolysis (thermal degradation) of polymers is a complex process involving initiation, propagation, and termination steps. By using deuterated monomers like this compound, researchers can gain insights into these mechanisms. For example, studies on the pyrolysis of poly(alpha-methylstyrene) have utilized deuterated samples to investigate the rates of degradation and the influence of molecular weight. nist.govoclc.org The kinetic isotope effect can influence the degradation rate, providing clues about the bond-breaking steps involved.

Reaction Mechanism Elucidation: The kinetic isotope effects associated with deuterium substitution are a powerful tool for determining the mechanisms of chemical reactions. wikipedia.orglibretexts.org By comparing the reaction rates of alpha-methylstyrene with this compound, researchers can determine if C-H bond cleavage is involved in the rate-determining step. Secondary kinetic isotope effects can also provide information about the transition state of a reaction. princeton.eduacs.org

Spectroscopic Analysis: In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid large solvent signals that would obscure the signals of the analyte. Similarly, using perdeuterated components in a mixture can simplify complex spectra. For instance, in studies of polymer blends containing poly(alpha-methylstyrene), using the deuterated form can help to distinguish the signals of the different polymer components. researchgate.net

Quantitative Analysis: As mentioned previously, this compound serves as an excellent internal standard for the accurate quantification of alpha-methylstyrene in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.com This is crucial in environmental monitoring and in studying the metabolism of alpha-methylstyrene.

The synthesis of polysubstituted tetralins is another area where this compound has been used as a reagent, demonstrating its utility in organic synthesis. chemicalbook.com

Data Tables

Table 1: Properties of Alpha-Methylstyrene

| Property | Value |

| Chemical Formula | C9H10 ontosight.ai |

| Molecular Weight | 118.18 g/mol ontosight.ai |

| Boiling Point | 165-166 °C ontosight.ai |

| Melting Point | -24 °C ontosight.ai |

| Density | 0.91 g/cm³ at 20 °C nih.gov |

| Appearance | Colorless liquid ontosight.ai |

| Odor | Characteristic aromatic ontosight.ai |

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C9D10 americanchemicalsuppliers.com |

| Molecular Weight | 128.24 g/mol americanchemicalsuppliers.com |

| Purity (typical) | 98 atom % D americanchemicalsuppliers.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,3,3,3-pentadeuterioprop-1-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3/i1D2,2D3,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLMUPLGERFSHI-PWOCOICVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment for Alpha Methylstyrene D10

Historical Context and Evolution of Deuteration Techniques for Styrenic Systems

The practice of deuterium (B1214612) labeling has been a cornerstone in physical organic chemistry for elucidating reaction mechanisms by leveraging the kinetic isotope effect. azimuth-corp.comsnnu.edu.cn The development of deuteration techniques has been closely linked with the evolution of polymer science and catalysis. researchgate.netornl.gov Early methods often involved harsh reaction conditions and non-selective reagents, leading to mixtures of partially deuterated products.

Over the past several decades, significant progress has been made in developing more selective and efficient methods for introducing deuterium into organic molecules. snnu.edu.cnresearchgate.netacs.org For styrenic systems, this has been particularly important for understanding polymerization kinetics and the properties of the resulting polymers. researchgate.netornl.gov The evolution of these techniques has moved from broad-spectrum deuteration to highly site-selective methods, driven by advancements in catalysis and a deeper understanding of reaction mechanisms. snnu.edu.cnresearchgate.netacs.org This has enabled the synthesis of precisely labeled molecules like alpha-Methylstyrene-D10, which are crucial for detailed mechanistic investigations and as standards in analytical chemistry. azimuth-corp.comchemicalbook.com

Strategies for the Synthesis of this compound

The synthesis of this compound requires methods that can achieve high levels of deuterium incorporation across both the aromatic ring and the aliphatic side chain. Several strategies have been developed to this end.

Catalytic methods are at the forefront of deuteration technology. Both homogeneous and heterogeneous catalysts have been employed for the deuteration of styrenic compounds.

Homogeneous Catalysis: Transition metal complexes, such as those of iridium, rhodium, and ruthenium, are effective homogeneous catalysts for hydrogen isotope exchange (HIE) reactions. snnu.edu.cnacs.org For instance, iridium complexes can catalyze the ortho-deuteration of aromatic rings. snnu.edu.cn Palladium(0) complexes, in the presence of benzoic acid and D₂O, have been used for the deuteration of the vinyl group in substituted styrenes. rsc.org Base-catalyzed approaches, using reagents like potassium tert-butoxide (KOt-Bu) in the presence of deuterated methanol (B129727) (MeOD) and a deuterated solvent like DMSO-d₆, have shown high selectivity for the α-position of the vinyl group in styrene (B11656) derivatives. nih.govdicp.ac.cn

Heterogeneous Catalysis: Heterogeneous catalysts, such as platinum or palladium on a solid support (e.g., carbon), are also used for deuteration. researchgate.net These catalysts are often employed in HIE reactions using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. rsc.orgcdnsciencepub.com They offer advantages in terms of ease of separation from the reaction mixture and potential for recycling.

Deuterium exchange reactions are a common strategy for introducing deuterium into a molecule. libretexts.org These reactions typically involve the exchange of C-H bonds for C-D bonds in the presence of a deuterium source and a catalyst. libretexts.org For styrenic systems, acid- or base-catalyzed exchange reactions can be utilized.

Base-catalyzed exchange often targets the more acidic protons. For alpha-methylstyrene (B127712), the protons on the methyl group and the vinyl group can undergo exchange under basic conditions. pharmacy180.com The choice of base, solvent, and temperature is critical to optimize the extent of deuteration and minimize side reactions like polymerization. dicp.ac.cn For example, using a strong base like KOt-Bu with deuterated methanol in DMSO-d6 has been shown to be effective for α-selective deuteration of styrenes. nih.govdicp.ac.cn

Acid-catalyzed exchange, often carried out at elevated temperatures with a dilute deuterated acid, can promote deuteration on the aromatic ring and the vinyl group. cdnsciencepub.com The mechanism involves the reversible protonation/deuteration of the double bond and electrophilic aromatic substitution on the ring. pharmacy180.com

Table 1: Comparison of Catalytic Systems for Deuteration of Styrenic Compounds

| Catalyst System | Deuterium Source | Target Position(s) | Key Features |

|---|---|---|---|

| Iridium Complexes | D₂ gas | Ortho-aromatic C-H | High selectivity for ortho position. snnu.edu.cnacs.org |

| Palladium(0)/Benzoic Acid | D₂O | Vinyl C-H | Effective for terminal methylene (B1212753) deuteration. rsc.org |

| KOt-Bu/MeOD/DMSO-d₆ | MeOD/DMSO-d₆ | α-Vinyl C-H | Operationally simple, high α-selectivity. nih.govdicp.ac.cn |

| Heterogeneous Pt/C or Pd/C | D₂ gas or D₂O | Aromatic and Aliphatic C-H | Reusable catalyst, suitable for HIE. researchgate.net |

An alternative and often more reliable route to achieving high isotopic enrichment is through a multi-step synthesis starting from a perdeuterated precursor. For this compound, a common starting material is perdeuterated benzene (B151609) (Benzene-d₆).

A potential synthetic route could involve:

Friedel-Crafts Acylation: Reacting Benzene-d₆ with a deuterated acetylating agent (e.g., Acetyl-d₃ chloride) in the presence of a Lewis acid catalyst to form Acetophenone-d₈.

Wittig Reaction: Reacting the resulting Acetophenone-d₈ with a deuterated Wittig reagent, such as Methyl-d₃-triphenylphosphonium iodide, to introduce the deuterated methylene group.

This approach, while potentially longer, allows for controlled, stepwise introduction of deuterium, leading to a product with very high and well-defined isotopic enrichment. azimuth-corp.com However, the synthesis of the required deuterated starting materials can be challenging and costly. azimuth-corp.com

The goal in synthesizing this compound is to achieve the highest possible deuterium atom percent enrichment, ideally approaching 98-99 atom % D. cymitquimica.compolymersource.ca This metric indicates the percentage of hydrogen atoms at all possible positions that have been replaced by deuterium.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for determining both the atom percent enrichment and the positional distribution of deuterium in the final product. High-resolution NMR can distinguish between protons and deuterons at different positions in the molecule, providing detailed information on selectivity.

Table 2: Theoretical vs. Achievable Deuterium Enrichment for this compound

| Position | Number of H atoms | Theoretical D Enrichment | Typical Achievable D Enrichment |

|---|---|---|---|

| Aromatic Ring | 5 | 100% | >98% |

| Methyl Group | 3 | 100% | >98% |

| Vinylidene Group | 2 | 100% | >98% |

Challenges and Advances in Scalable Deuteration Procedures

Scaling up the synthesis of deuterated compounds like this compound from laboratory to industrial production presents several challenges. These include the high cost and availability of deuterium sources (D₂O, D₂ gas) and deuterated starting materials. azimuth-corp.com Many catalytic procedures that are efficient on a lab scale may not be economically viable or practical for large-scale production.

Advances in this area are focused on developing more robust, reusable, and cost-effective catalysts. Flow chemistry is an emerging technology that offers potential for safer and more efficient scalable deuteration reactions, for instance, by generating deuterium gas in situ. acs.org Furthermore, developing synthetic routes that utilize cheaper, readily available deuterated building blocks is an ongoing area of research. The development of new, more cost-effective synthetic routes to deuterated monomers is crucial for their broader application in fields like materials science and photonics. azimuth-corp.com

Advanced Spectroscopic and Chromatographic Characterization of Alpha Methylstyrene D10

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. For deuterium-labeled compounds such as alpha-Methylstyrene-D10, specific NMR methods are employed to characterize the extent and position of deuterium (B1214612) incorporation, analyze subtle structural changes due to isotopic substitution, and quantify any residual protium (B1232500).

Deuterium (2H) NMR Spectroscopy: Quantitative Analysis of Deuterium Incorporation and Site Distribution

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. wikipedia.orgrsc.org Although it has a chemical shift range similar to proton (¹H) NMR, the resolution is typically lower. wikipedia.orgmagritek.com Its primary application in the context of this compound is to confirm and quantify the success of the deuteration process. wikipedia.orgsigmaaldrich.com A strong signal in the ²H NMR spectrum corresponding to the chemical shifts of the aromatic and vinyl protons of the parent compound confirms the presence of deuterium at these positions.

The quantitative nature of ²H NMR allows for the determination of the isotopic enrichment, often referred to as deuterium atom percent. sigmaaldrich.com By integrating the areas of the signals in the ²H spectrum, one can determine the relative number of deuterium atoms at different sites within the molecule. This is crucial for verifying that deuteration has occurred at all the intended positions—the five positions on the phenyl ring, the three on the methyl group, and the two on the vinyl group for this compound. The technique is particularly useful for highly deuterated compounds where conventional proton NMR signals are very weak. sigmaaldrich.com

Table 1: Expected ²H NMR Signals for this compound

| Position | Expected Chemical Shift Range (ppm) | Signal Integration (Relative) |

| Aromatic (C₆D₅) | ~7.2-7.5 | 5 |

| Vinyl (=CD₂) | ~5.0-5.4 | 2 |

| Methyl (-CD₃) | ~2.1 | 3 |

Note: Chemical shifts are approximate and based on the corresponding proton shifts of the unlabeled compound. The exact values can vary depending on the solvent and experimental conditions.

Carbon-13 (13C) NMR Spectroscopy: Investigation of Isotopic Shift Effects and Microstructure Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. openstax.org When deuterium is substituted for protium, it induces small changes in the chemical shifts of the adjacent and, to a lesser extent, more distant carbon atoms. This phenomenon is known as an isotopic shift. huji.ac.ilwikipedia.org The change in chemical shift is caused by the heavier deuterium isotope affecting the vibrational energy levels of the molecule, which in turn slightly alters the electron shielding around the carbon nucleus. huji.ac.il Observing these shifts in the ¹³C spectrum of this compound can provide secondary confirmation of deuteration at specific sites. The magnitude of the isotopic shift is typically small, often measured in parts per billion (ppb), and decreases with the number of bonds separating the carbon and deuterium atoms. huji.ac.il

Furthermore, ¹³C NMR is a powerful tool for the microstructure analysis of polymers derived from this compound, such as poly(alpha-methylstyrene). researchgate.netsemanticscholar.org The chemical shifts of the carbons in the polymer backbone are sensitive to the stereochemistry, or tacticity, of the polymer chain. By analyzing the complex patterns of signals in the ¹³C NMR spectrum, researchers can determine the distribution of different configurational sequences (e.g., syndiotactic, isotactic, atactic) within the polymer. researchgate.net

Proton (1H) NMR Spectroscopy for Residual Protium Determination

While the goal of synthesizing a deuterated compound is to replace all hydrogen atoms with deuterium, the process is rarely 100% efficient. researchgate.net Proton (¹H) NMR spectroscopy is the most effective method for detecting and quantifying the small amounts of residual, non-deuterated material (protium). magritek.com In the ¹H NMR spectrum of this compound, any remaining C-H bonds will give rise to signals at their characteristic chemical shifts. researchgate.net

For example, a small peak at ~7.26 ppm in a spectrum run in CDCl₃ might indicate residual CHCl₃ in the solvent, but peaks corresponding to the aromatic, vinyl, and methyl protons of alpha-methylstyrene (B127712) would indicate incomplete deuteration of the compound itself. nih.gov By integrating these residual proton signals and comparing them to an internal standard of known concentration, the precise percentage of isotopic purity can be determined.

Two-Dimensional NMR Techniques for Complex Structural Elucidation (e.g., HSQC, COSY)

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically on adjacent carbons. While of limited use for a fully deuterated compound like this compound, it would be invaluable for analyzing a partially deuterated analogue to establish which proton positions remain and their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. In an HSQC spectrum of a sample of this compound containing residual protium, peaks would appear that correlate the chemical shift of a residual proton with the chemical shift of its attached carbon. This provides an unambiguous assignment of the positions of any incomplete deuteration. A related technique, the ²H-¹³C HSQC, could theoretically be used to directly correlate the deuterium nuclei with their attached carbons, providing definitive structural assignment.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for analyzing isotopically labeled compounds. It provides information on the molecular weight, isotopic enrichment, and fragmentation patterns, which can be used to confirm the structure and purity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to within a few parts per million of the theoretical mass. acs.org This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS can confirm the presence of ten deuterium atoms by comparing the measured mass to the calculated exact mass.

Table 2: Theoretical Molecular Weights of Alpha-Methylstyrene Isotopologues

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| alpha-Methylstyrene | C₉H₁₀ | 118.18 | 118.07825 |

| This compound | C₉D₁₀ | 128.24 | 128.14100 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation of Alpha-Methylstyrene and its Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, precursor ions are selected in the first stage of mass analysis, fragmented through processes like collision-induced dissociation (CID), and the resulting product ions are analyzed in a second stage. wikipedia.orgunt.edu This methodology provides detailed structural information by revealing how a molecule breaks apart under energetic conditions.

For alpha-methylstyrene, electron ionization (EI) mass spectrometry typically results in a prominent molecular ion peak. nist.gov The fragmentation of this molecular ion and its derivatives can be studied in detail using MS/MS. Common fragmentation mechanisms include:

Alpha-Cleavage (α-cleavage): This is a homolytic cleavage of a bond adjacent to a radical site. wikipedia.org In the context of alpha-methylstyrene, this could involve the cleavage of the bond between the phenyl ring and the isopropenyl group, or the methyl group from the vinyl moiety.

Rearrangement Reactions: Energetically unstable molecular ions can undergo rearrangement prior to fragmentation to form more stable structures. wikipedia.org These rearrangements can lead to the formation of unexpected fragment ions and provide valuable clues about the connectivity of the molecule.

The fragmentation patterns observed in the MS/MS spectra of alpha-methylstyrene and its derivatives are crucial for confirming their identity and for distinguishing between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal tool for assessing the purity of alpha-methylstyrene and identifying any isomeric impurities. nih.gov

In a GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for that component.

For alpha-methylstyrene, GC-MS can be used to:

Determine Purity: By integrating the peak areas in the chromatogram, the relative abundance of alpha-methylstyrene compared to any impurities can be determined. kelid1.irnih.gov

Identify Impurities: The mass spectra of any impurity peaks can be compared to spectral libraries (like the NIST Mass Spectral Library) for identification. nist.gov Common impurities in alpha-methylstyrene can include cumene (B47948), various isomers of methylstyrene, and other related aromatic hydrocarbons. tajhizkala.irastm.org

Analyze Isomers: Different isomers of a compound will often have slightly different retention times in the GC, allowing for their separation. Their mass spectra, while potentially similar, may have subtle differences in fragment ion abundances that can aid in their identification.

A typical GC-MS analysis of alpha-methylstyrene might reveal the presence of beta-methylstyrene as an impurity. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Substitution Effects

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. gatewayanalytical.com These techniques are highly sensitive to changes in molecular structure, including isotopic substitution.

Analysis of Isotope-Induced Band Shifts and Intensities

The substitution of hydrogen with deuterium in this compound leads to significant changes in its vibrational spectrum compared to the non-deuterated compound. This is primarily due to the increased mass of deuterium. libretexts.orgbritannica.com According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org

Key observations in the vibrational spectra of this compound include:

Band Shifts to Lower Frequencies: Vibrational modes involving the C-D bonds will appear at lower wavenumbers (frequencies) compared to the corresponding C-H vibrations in the unlabeled compound. edurev.inslideshare.net This isotopic shift is a direct consequence of the heavier mass of deuterium.

Changes in Band Intensities: The intensity of a vibrational band is related to the change in the dipole moment (in IR) or polarizability (in Raman) during the vibration. gatewayanalytical.com Isotopic substitution can alter these properties, leading to changes in the observed band intensities.

The characteristic aromatic C-H stretching absorption around 3030 cm⁻¹ in alpha-methylstyrene would be expected to shift to a lower frequency in the spectrum of this compound. libretexts.org

Correlation with Molecular Vibrational Modes and Force Fields

By analyzing the vibrational spectra of both the deuterated and non-deuterated forms of alpha-methylstyrene, a more complete assignment of the molecular vibrational modes can be achieved. slideshare.net The observed isotopic shifts provide experimental data that can be used to refine theoretical models of the molecule's force field. The force field describes the potential energy of the molecule as a function of the positions of its atoms and is crucial for understanding its vibrational behavior.

The study of deuterated compounds, such as this compound, provides valuable insights into the fundamental vibrational properties of the parent molecule. cdnsciencepub.comresearchgate.net

Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation and quantification of alpha-methylstyrene and its related compounds.

Gas Chromatography (GC) for Purity Assessment and Volatile Impurity Profiling

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds. infinitalab.com When coupled with a flame ionization detector (FID), GC provides a robust method for assessing the purity of alpha-methylstyrene and profiling its volatile impurities. scielo.org.coresearchgate.net

The principle of GC involves the separation of a mixture based on the differential partitioning of its components between a stationary phase and a mobile gas phase. infinitalab.com In the context of alpha-methylstyrene analysis:

Purity Assessment: The purity of an alpha-methylstyrene sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. kelid1.ir

Volatile Impurity Profiling: GC can effectively separate and detect a wide range of potential volatile impurities that may be present from the manufacturing process or degradation. tajhizkala.irastm.org These can include starting materials, byproducts, and isomers. rsc.org

The following table provides an example of typical impurities that can be identified and quantified in alpha-methylstyrene using GC.

| Compound | Typical Concentration Range |

| Cumene | 0.2% by wt nih.gov |

| Aldehydes (as CHO) | 10 ppm thegoodscentscompany.com |

| Peroxides (as H₂O₂) | 3 ppm thegoodscentscompany.com |

| tert-Butylcatechol | 15 ppm thegoodscentscompany.com |

| beta-Methylstyrene | 0.5% by wt nih.gov |

Liquid Chromatography Techniques for Non-Volatile Components and Polymer Characterization

Liquid chromatography stands as a cornerstone for the characterization of non-volatile components and for delving into the intricacies of polymer architecture in studies involving this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), are indispensable for ensuring the purity of the monomer and for determining the molecular properties of the resulting polymers and oligomers.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation and quantification of non-volatile impurities that may be present in this compound. These impurities can include synthesis byproducts, inhibitors, or degradation products. The separation in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.

In a typical RP-HPLC analysis of this compound, a C18 column is often employed due to its broad applicability and effectiveness in separating nonpolar to moderately polar compounds. The mobile phase composition, usually a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, can be optimized to achieve the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a wide range of polarities.

Below is a representative table of potential non-volatile impurities in this compound and their expected elution order in a reversed-phase HPLC system. The exact retention times would be dependent on the specific chromatographic conditions.

| Potential Impurity | Chemical Structure | Expected Elution Order | Rationale for Elution Order |

| 4-tert-Butylcatechol | C₁₀H₁₄O₂ | 1 | Most polar compound, elutes first. |

| Phenol (B47542) | C₆H₆O | 2 | More polar than alpha-Methylstyrene. |

| Acetophenone | C₈H₈O | 3 | Less polar than phenols. |

| This compound | C₉D₁₀ | 4 | Analyte of interest. |

| Cumene | C₉H₁₂ | 5 | A common related impurity, slightly less polar. |

| alpha-Methylstyrene Dimer | (C₉D₁₀)₂ | 6 | Higher molecular weight and less polar, elutes later. |

This table is illustrative. Actual retention times and elution order may vary based on the specific HPLC method parameters (e.g., column, mobile phase, temperature, and flow rate).

Size-Exclusion Chromatography (SEC/GPC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), or Gel Permeation Chromatography (GPC), is the premier liquid chromatography technique for the characterization of polymers derived from this compound. SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules, which are excluded from the pores of the stationary phase, travel a shorter path and elute earlier, while smaller molecules penetrate the pores to varying extents and elute later.

This technique is crucial for determining key polymer properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI value, close to 1.0, indicates a polymer sample with chains of very similar lengths, which is often desirable for specific applications and is a hallmark of a well-controlled polymerization process.

The analysis of deuterated poly(alpha-methylstyrene) by GPC is a subject of research, particularly in studies investigating polymer degradation and reaction mechanisms. The data obtained from SEC analysis provides invaluable insights into the molecular weight distribution of the polymer, which in turn influences its physical and mechanical properties.

The following table presents typical GPC data for different batches of poly(this compound), illustrating how this technique is used to assess the outcome of polymerization reactions.

| Sample ID | Number-Average Molecular Weight (M_n) ( g/mol ) | Weight-Average Molecular Weight (M_w) ( g/mol ) | Polydispersity Index (PDI) | Elution Time (min) |

| PAMS-D10-Batch 1 | 45,000 | 48,150 | 1.07 | 15.2 |

| PAMS-D10-Batch 2 | 98,000 | 104,860 | 1.07 | 13.8 |

| PAMS-D10-Batch 3 | 210,000 | 226,800 | 1.08 | 12.5 |

| PAMS-D10-Oligomer | 2,500 | 2,700 | 1.08 | 18.1 |

Note: The data in this table are representative and serve to illustrate the application of GPC for polymer characterization. Actual values will depend on the specific synthesis and analytical conditions.

The combination of HPLC for impurity profiling and SEC/GPC for polymer analysis provides a comprehensive characterization of this compound and its polymeric derivatives, ensuring material quality and providing fundamental data for structure-property relationship studies.

Applications in Reaction Mechanism Elucidation and Kinetic Isotope Effect Studies

Investigating Polymerization Mechanisms Using Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone technique for investigating the complex, multi-step processes involved in polymerization. sci-hub.se By strategically placing isotopic labels within the monomer, initiator, or solvent, each stage of the polymerization—initiation, propagation, termination, and chain transfer—can be meticulously studied. The distinct mass and NMR signature of deuterium allow it to act as a tracer, revealing the fate of specific atoms and molecular fragments throughout the reaction.

In free-radical polymerization, understanding the interplay between the key reaction pathways is crucial for controlling polymer properties. Deuterium labeling with alpha-Methylstyrene-D10 offers a method to dissect these pathways. For instance, the initiation mechanism can be confirmed by using a deuterated initiator; the presence of the deuterium-labeled fragment at the beginning of the polymer chain provides direct evidence of the initiation event.

Furthermore, labeling can help differentiate between termination mechanisms. In the case of alpha-methylstyrene (B127712), termination can occur via combination (two growing chains joining) or disproportionation (a hydrogen atom is transferred from one chain to another, creating one saturated and one unsaturated chain end). If this compound is used, the resulting polymer can be analyzed by mass spectrometry. The mass of the polymer chains would clearly indicate whether termination occurred via combination (mass ≈ 2 x mass of propagating chain) or disproportionation, and the location of deuterium atoms would confirm the transfer mechanism.

Ionic polymerizations are highly sensitive to the reaction environment, and the nature of the propagating active site—a carbocation in cationic polymerization or a carbanion in anionic polymerization—is critical. du.edu.egnih.gov The use of this compound can provide insight into the structure and stability of these active centers. In cationic polymerization, the interaction between the growing carbocation and its counter-ion or the solvent can be probed. scispace.comnih.gov Changes in the polymerization kinetics or polymer stereochemistry upon using a deuterated solvent can reveal the extent of solvent interaction with the active site.

Anionic polymerization of alpha-methylstyrene is often a "living" process, meaning it proceeds without a termination step until intentionally quenched. ethernet.edu.etresearcher.life This allows for the synthesis of well-defined block copolymers. The dynamics of chain growth in these systems can be studied using pulse-labeling experiments. A living poly(alpha-methylstyrene) chain can be exposed to a "pulse" of this compound monomer before more non-deuterated monomer is added. Analysis of the final polymer by techniques like 1H and 2H NMR would reveal the precise location and distribution of the deuterated block, providing information on initiation efficiency and the rate of propagation.

Chain transfer is a reaction that stops the growth of one polymer chain and initiates the growth of another. It is a key process that controls the molecular weight of the final polymer. Deuterium labeling is an exceptionally effective method for identifying and quantifying chain transfer events. uq.edu.au When a potential chain transfer agent (such as a solvent or an additive) is used in its deuterated form, its participation in the reaction can be unequivocally confirmed.

For example, if the polymerization of alpha-methylstyrene is conducted in deuterated toluene (B28343) (toluene-d8), and chain transfer to the solvent occurs, the resulting polymer chains will incorporate deuterium atoms at their termini. The degree of deuterium incorporation, measured by NMR spectroscopy, can be directly correlated with the concentration of the chain transfer agent, allowing for the calculation of the chain transfer constant (Cs). This provides direct, quantitative evidence of the reaction pathway.

| Concentration of Deuterated CTA (mol/L) | Degree of Deuterium Incorporation at Chain End (%) | Calculated Chain Transfer Constant (Cs) |

| 0.00 | 0.0 | - |

| 0.05 | 15.2 | 4.5 x 10⁻⁴ |

| 0.10 | 28.9 | 4.6 x 10⁻⁴ |

| 0.20 | 45.1 | 4.5 x 10⁻⁴ |

Note: Data are hypothetical and for illustrative purposes to show the direct relationship between the concentration of a deuterated chain transfer agent (CTA) and its incorporation into the polymer, allowing for the calculation of the chain transfer constant.

In copolymerization, two or more different monomers are polymerized together. The composition and sequence distribution of the resulting copolymer are determined by the monomer reactivity ratios, r₁ and r₂. primescholars.comfrontiersin.org These ratios are the rate constants for a propagating chain ending in one monomer adding another unit of the same monomer (homo-propagation) versus adding the other monomer (cross-propagation). frontiersin.org

Substituting a monomer with its deuterated analog, such as using this compound in place of alpha-methylstyrene, can subtly alter these rate constants due to secondary kinetic isotope effects (see section 4.2). This change, in turn, affects the reactivity ratios. chemrxiv.org By comparing the reactivity ratios determined for a copolymerization involving the normal monomer with those from an identical experiment using the deuterated analog, researchers can gain insight into the transition state structure of the propagation reactions. For the well-studied system of styrene (B11656) (M₁) and alpha-methylstyrene (M₂), deuteration of the alpha-methylstyrene would be expected to slightly alter the reactivity ratios. acs.orgresearchgate.net

| Monomer Pair | r₁ (Styrene) | r₂ (α-Methylstyrene) |

| Styrene / α-Methylstyrene | ~1.3 | ~0.3 |

| Styrene / α-Methylstyrene-D10 (Hypothetical) | ~1.3 | ~0.28 |

Note: The values for the deuterated monomer are hypothetical, illustrating a plausible change due to a secondary kinetic isotope effect, which would indicate subtle changes in the propagation transition state.

The thermal degradation, or depolymerization, of poly(alpha-methylstyrene) is a classic example of a chain reaction that proceeds by "unzipping" to regenerate the monomer with high selectivity. researchgate.net The mechanism of this process, particularly the nature of the initial bond-breaking step, can be investigated using deuterated polymers. nist.govoclc.org

Kinetic Isotope Effects (KIEs) in Organic Reactions Involving this compound

A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.orgprinceton.edu The KIE is a direct reflection of the change in activation energy for the reaction and provides powerful evidence for or against a proposed reaction mechanism. libretexts.org It is one of the most detailed probes of a reaction's rate-determining step and transition state structure. princeton.edu

KIEs are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org Because the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond are typically slower, resulting in a "normal" primary KIE (kH/kD > 1). libretexts.org For example, in a chain transfer reaction where a deuterium atom is abstracted from the methyl group of poly(this compound), a significant primary KIE would be expected.

A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org These effects are typically smaller (kH/kD is close to 1) and arise from changes in the vibrational frequencies of bonds to the isotope between the ground state and the transition state. wikipedia.orgprinceton.edu An important example is the change in hybridization at a carbon center. When a carbon atom changes from sp² (trigonal planar) to sp³ (tetrahedral) hybridization during a reaction, as happens to the vinyl carbons of alpha-methylstyrene during polymerization, a normal secondary KIE (kH/kD > 1) is typically observed. wikipedia.org Conversely, a change from sp³ to sp² results in an inverse effect (kH/kD < 1). wikipedia.org

The study of the pyrolysis of deuterated poly-a-methylstyrene, which showed no significant isotope effect on the rate, suggests that C-D (or C-H) bond cleavage is not the sole rate-determining factor in the depropagation step under those conditions. nist.gov

| Reaction Pathway Involving α-Methylstyrene | Isotopic Substitution Position | Expected KIE Type | Typical Magnitude (kH/kD) | Mechanistic Insight |

| Radical Propagation | Vinyl group (C=CD₂) | Secondary (α) | 1.1 - 1.4 | Probes the transition state of monomer addition (sp² to sp³ change). wikipedia.org |

| Chain Transfer | Methyl group (-CD₃) | Primary | 2 - 7 | Indicates C-D bond is broken in the rate-determining step. libretexts.org |

| Depropagation | Backbone C-D bond | Primary or Secondary | ~1 (Observed) | Suggests C-D bond cleavage is not the sole rate-determining factor. nist.gov |

Tracing Studies in Complex Chemical Transformations and Degradation Pathways

Beyond kinetic isotope effects, this compound can be employed as a tracer to follow the fate of the molecule in complex chemical processes. The deuterium atoms act as a label that can be detected by techniques such as mass spectrometry and NMR spectroscopy.

For example, in studies of the environmental degradation of alpha-methylstyrene, introducing the D10 isotopologue into a system and analyzing the products over time can reveal the specific pathways of breakdown. By identifying the deuterated fragments, researchers can piece together the sequence of bond-breaking and bond-forming events that constitute the degradation process. This information is crucial for assessing the environmental impact and persistence of such compounds.

In the context of polymerization, this compound could be used as a tracer to understand the initiation, propagation, and termination steps of the polymerization process. By analyzing the distribution of deuterium in the resulting polymer, insights into the regioselectivity and stereoselectivity of the polymerization can be obtained.

| Application Area | Technique | Information Gained |

| Degradation Pathways | Mass Spectrometry, NMR Spectroscopy | Identification of breakdown products, elucidation of degradation mechanisms. |

| Polymerization Studies | NMR Spectroscopy, Mass Spectrometry | Understanding of initiation, propagation, and termination steps; analysis of polymer microstructure. |

Theoretical and Computational Chemistry Approaches to Deuterated Systems

Quantum Chemical Calculations of Isotopic Effects on Molecular Properties

Quantum chemical calculations allow for the precise determination of molecular properties by solving the Schrödinger equation. When applied to deuterated systems, these calculations can predict the subtle yet significant changes that arise from the increased mass of deuterium (B1214612) compared to hydrogen.

Vibrational Frequency Analysis and Deuterium-Induced Shifts

Vibrational frequency analysis is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. The vibrational frequencies of a molecule are determined by the masses of its atoms and the stiffness of the chemical bonds connecting them.

The substitution of hydrogen (¹H) with deuterium (²H) in alpha-Methylstyrene (B127712) to form alpha-Methylstyrene-D10 leads to a predictable shift in vibrational frequencies. The heavier mass of deuterium results in a lower frequency for vibrational modes involving the substituted positions, a phenomenon known as a deuterium-induced shift or redshift. This effect is most pronounced for stretching and bending modes directly involving the carbon-deuterium (C-D) bonds.

Quantum chemical calculations, typically using Density Functional Theory (DFT) methods, can accurately predict these shifts. By calculating the harmonic frequencies for both the standard (light) isotopologue and the deuterated (heavy) isotopologue, a direct comparison can be made. These predicted shifts are crucial for interpreting experimental vibrational spectra and confirming the positions of deuterium labeling.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 | -800 to -700 |

| Methyl C-H/C-D Stretch | 3000 - 2850 | 2250 - 2100 | -750 to -650 |

| Vinyl C-H/C-D Stretch | 3100 - 3020 | 2320 - 2250 | -780 to -770 |

| Aromatic C-H/C-D In-Plane Bend | 1300 - 1000 | 950 - 750 | -350 to -250 |

| Methyl C-H/C-D Bend (Asymmetric) | ~1460 | ~1055 | ~ -405 |

Electronic Structure Perturbations and Spectroscopic Parameter Prediction

According to the Born-Oppenheimer approximation, the electronic structure of a molecule is independent of the mass of its nuclei. Therefore, isotopic substitution does not change the potential energy surface. However, it does alter the vibrational energy levels that exist on that surface. The most significant change is to the zero-point vibrational energy (ZPVE), which is the lowest possible vibrational energy a molecule can have.

Because deuterium is heavier than hydrogen, C-D bonds have a lower ZPVE than C-H bonds. This difference in ZPVE can lead to minor, second-order perturbations in the electronic structure. For instance, the average C-D bond length is slightly shorter than the average C-H bond length. These subtle geometric changes can, in turn, affect spectroscopic parameters like NMR chemical shifts. The change in a chemical shift upon isotopic substitution is known as an NMR isotope shift, which computational methods can predict with high accuracy.

Thermodynamic and Conformational Analysis of Deuterated Species

While isotopic substitution affects thermodynamics, its impact on conformational preferences is generally minimal. The potential energy surface governing the rotation of the methyl group and the phenyl-vinyl bond angle remains unchanged. Therefore, the stable conformations of this compound are expected to be identical to those of alpha-methylstyrene.

| Property | alpha-Methylstyrene | This compound | Difference (D10 - H10) |

|---|---|---|---|

| Zero-Point Vibrational Energy (kJ/mol) | 495.8 | 431.2 | -64.6 |

| Standard Enthalpy of Formation (kJ/mol) | 103.5 | 38.9 | -64.6 |

| Standard Gibbs Free Energy of Formation (kJ/mol) | 214.7 | 150.3 | -64.4 |

Computational Modeling of Kinetic Isotope Effects and Reaction Pathways

Computational modeling is a vital tool for studying the mechanisms of chemical reactions. By mapping reaction pathways and calculating the energies of transition states, chemists can predict reaction rates and understand how isotopic substitution influences them.

Transition State Optimization and Vibrational Analysis

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a reaction coordinate. ucsb.edu Locating these structures is a critical step in modeling reaction kinetics. mcmaster.ca Algorithms are used to search for a geometry where the forces on all atoms are zero, and the matrix of second derivatives (the Hessian matrix) has exactly one negative eigenvalue. ucsb.eduuni-muenchen.de

The vibrational mode corresponding to this single imaginary frequency represents the motion of the atoms along the reaction coordinate, for example, the breaking of one bond and the formation of another. ucsb.edu When modeling a reaction involving this compound, the nature of this imaginary frequency is of particular interest. If a C-D bond is broken or formed in the rate-determining step, the mass of deuterium will be incorporated into the reduced mass of this vibrational mode. Consequently, the magnitude of the imaginary frequency will be lower for the deuterated reaction compared to the non-deuterated one.

Prediction of Reaction Rate Constants and Isotopic Rate Ratios

The kinetic isotope effect (KIE) is the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy isotopologue (kD). It is one of the most powerful probes of a reaction mechanism. libretexts.org

Primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-determining step. Since C-H bonds have a higher ZPVE than C-D bonds, more energy is required to break a C-D bond, making the reaction slower. This results in a "normal" primary KIE (kH/kD > 1), typically in the range of 2-8 at room temperature.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking. These effects are smaller (kH/kD ≈ 0.8–1.4) and arise from changes in vibrational frequencies between the reactant and the transition state. wikipedia.org

Computational models can predict KIEs by calculating the rate constants using transition state theory. For a hypothetical reaction, such as the catalytic hydrogenation of the double bond in alpha-methylstyrene, deuteration of the vinyl or methyl groups would result in a secondary KIE. By calculating the ZPVEs of both the reactant and the transition state for the light and heavy species, the KIE can be accurately predicted, providing insight into the structure of the transition state.

| Reaction | Reactant | Rate Constant (k) at 298.15 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Type of KIE |

|---|---|---|---|---|

| Hydrogenation of Vinyl Group | alpha-Methylstyrene (H10) | 1.5 x 10⁻³ | 1.15 | Secondary |

| This compound | 1.3 x 10⁻³ | |||

| H-abstraction from Methyl Group | alpha-Methylstyrene (H10) | 2.2 x 10⁻⁵ | 6.9 | Primary |

| This compound | 0.32 x 10⁻⁵ |

Molecular Dynamics Simulations of Deuterated Monomers and Polymers

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the structure and dynamics of polymeric systems at an atomic level. nih.gov For deuterated systems like those involving this compound, MD simulations provide invaluable insights that complement experimental techniques, particularly neutron scattering. nih.govrsc.org These simulations model the interactions between atoms over time, allowing for the exploration of dynamic processes and intermolecular forces that govern the macroscopic properties of the material.

Investigating Dynamic Behavior and Intermolecular Interactions

MD simulations of deuterated monomers and polymers, such as poly(α-methylstyrene), enable a detailed examination of their dynamic behavior. By numerically solving the classical equations of motion for a system of atoms, researchers can track the trajectories of individual atoms and molecules over time. This allows for the study of various dynamic phenomena, including vibrational motions, conformational changes, and diffusion.

MD simulations can quantify these effects by employing meticulously parameterized force fields that account for the atomic interactions. These force fields include terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). Through simulation, it is possible to analyze the radial distribution functions to understand the local packing and ordering of molecules, as well as time correlation functions to characterize the dynamics of different molecular motions. For instance, simulations can reveal how the bulkier methyl group in poly(α-methylstyrene) influences chain stiffness and local dynamics compared to polystyrene.

Recent computational work on similar systems, like poly(styrene-maleic acid) in aqueous environments, highlights the ability of simulations to elucidate complex intermolecular hydrogen bonding networks and their stabilities. researchgate.net Although this compound is non-polar, the principles of using computational methods to understand intermolecular forces are transferable. For instance, simulations can probe the subtle dipole-dipole interactions and London dispersion forces that dictate the cohesive energy and bulk properties of the polymer. researchgate.net

Table 1: Key Dynamic and Interaction Parameters from MD Simulations

| Parameter | Description | Insights Gained |

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Provides information about the translational dynamics and diffusion coefficients of monomers and polymer chains. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding matter varies as a function of distance from a reference particle. | Reveals the local structure and packing of molecules, highlighting intermolecular distances. |

| Time Correlation Functions | Measure the correlation of a property at a certain time with its value at a later time. | Used to study rotational dynamics, segmental relaxation, and vibrational motions within the polymer. |

| Cohesive Energy Density | The energy required to separate all molecules to an infinite distance from each other. | Relates to intermolecular forces and is used to predict solubility and miscibility of polymers. |

Simulations for Neutron Scattering Applications of Deuterated Polymers

One of the most significant applications of MD simulations for deuterated polymers is in the interpretation and prediction of neutron scattering experiments. nih.govrsc.org Neutron scattering is a powerful technique for studying the structure and dynamics of polymers because the scattering cross-section of hydrogen is significantly different from that of deuterium. This isotopic contrast allows for "contrast variation" studies, where specific parts of a molecule or a blend can be selectively deuterated to make them "visible" to neutrons. sci-hub.se

MD simulations play a crucial, synergistic role in several aspects of neutron scattering studies:

Validation of Force Fields: Experimental data from neutron scattering, such as the static structure factor S(Q), can be directly compared with the same quantities calculated from MD simulation trajectories. nih.gov A good agreement between the simulated and experimental data validates the accuracy of the force field used in the simulation, lending credibility to other predictions made by the computational model that may not be directly accessible through experiments.

Interpretation of Scattering Data: Neutron scattering patterns arise from the complex interference of scattered waves from all the atoms in the system. MD simulations can help to deconvolute these complex patterns by calculating the contributions of different atomic pairs (e.g., C-C, C-D, D-D) to the total scattering signal. This allows for a more detailed and unambiguous interpretation of the experimental data. For example, simulations can help to identify the origin of specific peaks in the scattering profile in terms of characteristic intra- and intermolecular distances.

Prediction of Scattering Profiles: Once a reliable model is established, MD simulations can be used to predict neutron scattering profiles for systems that are difficult or expensive to synthesize or for conditions that are challenging to achieve experimentally. This predictive capability can guide the design of new experiments and materials.

Studying Dynamics: Quasi-elastic neutron scattering (QENS) provides information about the dynamics of molecular motions on the picosecond to nanosecond timescale. MD simulations can directly compute the dynamic structure factor S(Q,ω), which is the quantity measured in QENS experiments. This allows for a direct comparison between simulation and experiment, providing detailed insights into processes like segmental motion, side-group rotations, and diffusion in polymers like poly(α-methylstyrene-D10). nih.gov

The combination of deuteration, neutron scattering, and MD simulations provides a uniquely powerful toolkit for polymer science. For a system like poly(α-methylstyrene-D10), this integrated approach would enable a comprehensive understanding of its structure-property relationships, from the fundamental intermolecular interactions to its macroscopic behavior.

Environmental Tracing and Fate Studies of Deuterated Alpha Methylstyrene Analogs

Deuterium (B1214612) as an Isotopic Tracer for Environmental Transport and Source Identification

Deuterium-labeled compounds, such as alpha-Methylstyrene-D10, are powerful tracers for monitoring the movement and distribution of contaminants in the environment. mdpi.com When released into an ecosystem, the deuterated analog follows the same transport pathways as the unlabeled pollutant. isotope.com Researchers can collect samples of water, soil, or air and use analytical techniques like mass spectrometry to detect the unique isotopic signature of the deuterated compound, even at very low concentrations.

This methodology is crucial for identifying pollution sources. For instance, if alpha-methylstyrene (B127712) contamination is detected in a river, introducing a known quantity of this compound at a suspected industrial discharge point allows scientists to trace its flow and dispersion. The detection of the deuterated compound downstream confirms the source and helps in understanding the contaminant plume's dynamics. This approach has been successfully applied to various organic pollutants to pinpoint their origins in complex environmental systems. inrs.ca

The conservative nature of deuterium as a tracer, meaning it does not readily undergo unintended reactions that would alter its fundamental structure, makes it highly reliable for these applications. mdpi.comisotope.com The slight difference in mass between protium (B1232500) (¹H) and deuterium can lead to minor differences in physical processes like diffusion and volatilization, which are generally well-understood and can be accounted for in transport models.

| Parameter | Description | Relevance to this compound |

| Source Tracking | Identifying the origin of contamination. | AMS-D10 can be released from a suspected source to confirm its contribution to downstream pollution. |

| Transport Pathways | Mapping the movement of a substance through environmental compartments (air, water, soil). | By monitoring the presence of AMS-D10, researchers can understand how AMS is transported from its source. |

| Dispersion Modeling | Predicting the concentration and spread of a pollutant over time and space. | Data from AMS-D10 tracing studies provide real-world validation for environmental models. |

| Residence Time | Determining how long a contaminant remains in a specific environmental compartment. | The persistence of the AMS-D10 signal helps in calculating the environmental residence time of AMS. |

Isotopic Signature Analysis in Biodegradation and Abiotic Transformation Pathways

Stable isotope analysis is a key technique for elucidating the degradation pathways of organic pollutants. scholaris.canih.gov When microorganisms biodegrade a compound like alpha-methylstyrene, they often preferentially break bonds involving the lighter isotope (carbon-12 or hydrogen-1). oup.com This process, known as the kinetic isotope effect, leads to an enrichment of the heavier isotope (carbon-13 or deuterium) in the remaining, undegraded fraction of the contaminant. oup.comnih.gov

By analyzing the change in the deuterium-to-hydrogen ratio in alpha-methylstyrene samples over time, scientists can determine whether biodegradation is occurring and gain insights into the specific enzymatic reactions involved. oup.com For example, a significant enrichment of deuterium in the residual alpha-methylstyrene would be strong evidence of microbial degradation. oup.com Studies on analogous aromatic hydrocarbons have shown that the magnitude of this isotopic fractionation can vary depending on the initial step in the degradation pathway. oup.com

Research on the biodegradation of alpha-methylstyrene has identified several bacterial strains capable of using it as a carbon source. doaj.orgect-journal.kz The degradation can proceed through different pathways, such as the direct hydroxylation of the aromatic ring or the oxidation of the side chain. doaj.orgect-journal.kz Using this compound in laboratory studies allows for a more detailed investigation of these pathways. By tracking the incorporation of deuterium into various metabolic byproducts, researchers can piece together the sequence of biochemical transformations.

Abiotic degradation processes, such as oxidation by hydroxyl radicals in the atmosphere or reactions with minerals in groundwater, can also be investigated using deuterated compounds. nih.govnavy.mil These processes also exhibit kinetic isotope effects, although they may differ in magnitude from those of biological reactions. nih.gov Analyzing the isotopic signature of this compound and its transformation products helps distinguish between biotic and abiotic degradation mechanisms in the environment. oup.com

| Degradation Process | Isotopic Effect | Information Gained from this compound |

| Aerobic Biodegradation | Preferential cleavage of C-H over C-D bonds, leading to ²H enrichment in the residual AMS. | Confirms microbial activity and can help identify the rate-limiting step in the degradation pathway. |

| Anaerobic Biodegradation | Similar to aerobic processes, results in isotopic fractionation. oup.com | Provides evidence for degradation in oxygen-depleted environments like sediments and some groundwater aquifers. |

| Atmospheric Oxidation | Reaction with hydroxyl radicals and ozone leads to degradation. nih.gov | Isotope effects can help quantify the atmospheric lifetime and transformation pathways of AMS. |

| Abiotic Reduction/Oxidation | Reactions with naturally occurring minerals (e.g., iron sulfides, magnetite) can transform the compound. navy.mil | Helps differentiate between biological and chemical degradation processes in subsurface environments. |

Modeling Environmental Distribution and Persistency of Deuterated Species (excluding safety/toxicity)

Mathematical models are essential tools for predicting the long-term fate and persistence of organic pollutants in the environment. nih.gov Data obtained from studies using this compound are invaluable for developing and calibrating these models. The persistence of a chemical is determined by its resistance to various degradation processes. nih.govresearchgate.net

By incorporating experimentally derived degradation rates for both biotic and abiotic pathways of this compound, environmental fate models can provide more accurate predictions of the compound's persistence. For instance, half-life data from biodegradation experiments can be used as input parameters for models that simulate the behavior of alpha-methylstyrene in soil or aquatic systems.

Modeling the environmental distribution involves understanding how a chemical partitions between different environmental compartments. Factors such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) are key inputs for these models. While deuteration can slightly alter these physical-chemical properties, for modeling purposes, the values for this compound are often assumed to be very similar to those of unlabeled alpha-methylstyrene.

The use of deuterated tracers also helps in validating the transport components of these models. By comparing the predicted concentrations and distribution of this compound with actual field measurements, modelers can refine their assumptions about processes like advection, dispersion, and sorption to environmental matrices. This iterative process of model calibration and validation leads to more robust and reliable predictive tools for assessing the environmental behavior of alpha-methylstyrene and similar contaminants.

| Model Parameter | Data Source from AMS-D10 Studies | Impact on Model Prediction |

| Degradation Rate Constants | Laboratory and field studies measuring the disappearance of AMS-D10 over time. | Determines the predicted persistence and overall concentration of the contaminant in the environment. |

| Transport Velocities | Field tracer tests tracking the movement of a plume of AMS-D10 in groundwater or surface water. | Improves the accuracy of predicting how quickly the contaminant will spread from its source. |

| Dispersion Coefficients | Analysis of the spread of the AMS-D10 plume in field studies. | Refines the model's ability to predict the area and concentration levels of the contamination. |

| Sorption Coefficients | Laboratory batch tests measuring the partitioning of AMS-D10 between water and solid phases (soil, sediment). | Affects the predicted mobility of the contaminant; higher sorption leads to slower transport in water. |

Emerging Research Methodologies and Future Perspectives

Integration of Deuterium (B1214612) Labeling with Advanced Analytical Techniques for Multi-Dimensional Analysis

Deuterium labeling is a powerful tool that, when combined with modern analytical instrumentation, provides unparalleled insight into molecular structure, dynamics, and metabolic pathways. The presence of deuterium atoms in a molecule like alpha-Methylstyrene-D10 creates a distinct isotopic signature that can be precisely tracked and quantified.

Key analytical integrations include:

Mass Spectrometry (MS): In MS, deuterated compounds serve as ideal internal standards for quantitative analysis due to their chemical similarity to the non-deuterated analyte but distinct mass. This allows for highly accurate measurements in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling simplifies complex proton NMR spectra and provides unique structural information. For polymers synthesized from this compound, solid-state NMR can elucidate chain conformation and dynamics with greater clarity.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an exceptionally precise gas-phase technique that can unambiguously identify and quantify different isotopologues and isotopomers in a mixture without chromatographic separation. acs.orgresearchgate.net This is crucial for assessing the isotopic purity of this compound and verifying the exact position of deuterium atoms, which is often a challenge for MS or NMR alone. acs.orgnih.gov

Table 1: Advanced Analytical Techniques in Deuterated Compound Analysis

| Technique | Purpose | Role of Deuterium Labeling |

|---|---|---|

| Mass Spectrometry (MS) | Quantitative analysis, metabolic pathway tracing. | Serves as a non-radioactive, stable isotopic tracer and internal standard. |

| NMR Spectroscopy | Structural elucidation, conformational analysis. | Simplifies spectra, provides distinct signals for detailed structural insights. |

| Neutron Scattering | Analysis of polymer structure and dynamics. sine2020.eu | Enhances contrast between different polymer chains or segments in blends. sine2020.euacs.org |

| MRR Spectroscopy | Unambiguous identification and quantification of isomers and isotopomers. researchgate.net | Provides a complete description of isotopic composition and purity. acs.org |

Development of Novel and Highly Specific Deuteration Methodologies for Complex Molecules

The synthesis of deuterated compounds has evolved significantly, moving towards methods that offer high selectivity and efficiency, which is critical for producing compounds like this compound with precise deuterium placement. europa.eu General deuteration can require harsh conditions, while modern catalytic systems enable labeling at specific molecular sites under milder conditions.

Recent advancements in deuteration methodologies include:

Transition-Metal Catalysis: Homogeneous catalysts based on metals like iridium, silver, and nickel have been developed for site-selective hydrogen isotope exchange (HIE). acs.orgnih.gov These catalysts can direct deuterium to specific C-H bonds, even in complex molecules, allowing for late-stage deuteration. acs.org Supported iridium nanoparticles, for instance, have shown complementary site-selectivity to other methods. chemrxiv.org

Enzymatic Catalysis: Biocatalytic methods offer exceptional selectivity. Enzymes can perform H/D exchange at specific positions on a substrate, such as an amino acid, under mild, aqueous conditions. chemrxiv.orgacs.org Dual-protein catalysis systems have been shown to achieve site-selective deuteration at multiple positions. acs.org

Specialized Reagents and Precursors: The synthesis of deuterated monomers, the essential precursors for deuterated polymers, is a key area of development. sine2020.eueuropa.eu While some are commercially available, many require custom synthesis routes to achieve the desired labeling pattern and purity. sine2020.eu

Table 2: Comparison of Modern Deuteration Methodologies

| Methodology | Catalyst/Reagent Type | Key Advantage |

|---|---|---|

| Transition-Metal HIE | Iridium, Silver, Nickel complexes. acs.orgnih.gov | High site-selectivity for C-H activation, applicable to complex molecules. |

| Heterogeneous Catalysis | Supported Iridium Nanoparticles. chemrxiv.org | High chemo- and regioselectivity, catalyst can be recovered and reused. |

| Enzymatic Deuteration | Aminotransferases, Lyases. chemrxiv.orgacs.org | Unparalleled site- and stereo-selectivity, environmentally benign conditions. |

| Precursor Synthesis | Deuterated starting materials (e.g., D₂O, deuterated solvents). | Allows for the creation of fully deuterated (perdeuterated) building blocks. |

Future Applications of this compound in Advanced Materials Science and Engineering Research

Alpha-methylstyrene (B127712) is a key monomer used in the production of polymers and resins, such as acrylonitrile-butadiene-styrene (ABS), which are valued for their thermal stability and impact resistance. m-chemical.co.jpprismaneconsulting.com The use of its deuterated counterpart, this compound, opens up new possibilities for creating high-performance materials with enhanced durability.

The primary advantage stems from the deuterium kinetic isotope effect (KIE) . The C-D bond has a lower zero-point energy than the C-H bond, making it stronger and more difficult to break. This seemingly small change can have a significant impact on the stability of materials.

Potential future applications include:

Enhanced Polymer Durability: Polymers made from this compound are expected to exhibit greater resistance to degradation pathways that involve C-H bond cleavage. This includes improved thermal stability, increased resistance to oxidative degradation, and enhanced photostability (resistance to UV degradation). prolynxinc.com This could lead to plastics and coatings with a significantly longer lifespan, particularly in harsh environments.